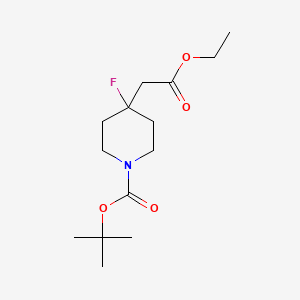

Tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-fluoropiperidine-1-carboxylate

Description

Evolution of Fluorinated Piperidine Chemistry

The integration of fluorine into piperidine frameworks represents a transformative advancement in heterocyclic chemistry. Early synthetic approaches to fluorinated piperidines relied on multistep sequences involving halogenation or nucleophilic substitution, often hampered by poor diastereoselectivity and functional group incompatibility. A paradigm shift occurred with the development of catalytic hydrogenation strategies for fluoropyridines, enabling direct access to fluorinated piperidines with defined stereochemistry. For instance, rhodium-catalyzed dearomatization-hydrogenation (DAH) protocols allowed the synthesis of all-cis-fluorinated piperidines from readily available pyridine precursors. This method, reported in 2019, demonstrated unprecedented chemoselectivity by suppressing hydrodefluorination side reactions, achieving yields exceeding 80% for mono- and difluorinated derivatives.

The compound tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-fluoropiperidine-1-carboxylate exemplifies this progress. Its synthesis leverages both classical protecting group strategies (e.g., tert-butyloxycarbonyl [Boc] for amine protection) and modern fluorination techniques, reflecting the convergence of traditional and contemporary methodologies.

Significance in Heterocyclic Organic Chemistry

Piperidine ranks as the most prevalent nitrogen-containing heterocycle in FDA-approved drugs, constituting 59% of small-molecule therapeutics. Fluorination modulates critical properties:

- Basicity reduction : The electronegative fluorine atom decreases the pKa of the piperidine nitrogen, enhancing membrane permeability and reducing off-target interactions (e.g., hERG channel binding).

- Conformational control : Fluorine’s gauche effect stabilizes axial or equatorial orientations, influencing receptor binding. For example, axial fluorination in MK-0731 improved P-glycoprotein efflux resistance compared to equatorial analogues.

The ethoxy-oxoethyl side chain in tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-fluoropiperidine-1-carboxylate introduces a ketone equivalent, enabling further derivatization via alkylation or condensation reactions. This versatility positions the compound as a linchpin in synthesizing complex fluorinated pharmaceuticals.

Position Within Contemporary Fluorinated Scaffold Development

Fluorinated piperidines are pivotal in addressing modern drug discovery challenges, such as metabolic instability and poor bioavailability. Between 2016 and 2022, 33 FDA-approved drugs incorporated fluorinated heterocycles, with piperidine derivatives featuring prominently. The target compound’s structure aligns with trends in:

- Proteolysis-targeting chimeras (PROTACs) : Fluorine enhances proteasome interaction and cellular uptake.

- Ionic liquids : Difluorinated piperidines serve as precursors for thermally stable solvents.

Table 1: Physicochemical Properties of tert-Butyl 4-(2-Ethoxy-2-oxoethyl)-4-fluoropiperidine-1-carboxylate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₂₄FNO₄ | |

| Molecular Weight | 289.34 g/mol | |

| Boiling Point | 302.4±27.0 °C (predicted) | |

| Density | 1.09±0.1 g/cm³ (predicted) | |

| Storage Conditions | Sealed in dry, 2–8°C |

Table 2: Synthetic Methods for Fluorinated Piperidines

The compound’s synthetic flexibility is underscored by its role in generating T-type calcium channel antagonists. For example, Boc-deprotection followed by reductive amination yields 4-aminomethyl-4-fluoropiperidine derivatives, which exhibit nanomolar activity against Cav3.2 channels. Furthermore, its ethyl oxoacetate moiety serves as a handle for cross-coupling reactions, enabling rapid diversification into fluorinated analogues of melperone and diphenidol.

Properties

IUPAC Name |

tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-fluoropiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24FNO4/c1-5-19-11(17)10-14(15)6-8-16(9-7-14)12(18)20-13(2,3)4/h5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVJPCDFEDFIYAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1(CCN(CC1)C(=O)OC(C)(C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Analytical Techniques

Comparative Analysis of Synthetic Routes

Challenges and Solutions

Common Issues

Industrial Scalability

Key Considerations

-

Continuous Flow Reactors : Maintain uniform reaction conditions for high yield.

-

Cost Efficiency : K₂CO₃ is preferred over TEA due to lower cost.

-

Waste Management : Neutralize reaction byproducts with water and segregate organic waste.

Representative Synthesis Protocol

-

Fluorination :

-

React 4-bromopiperidine with DAST in DCM at 0°C for 2 hours.

-

-

Boc Protection :

-

Treat fluorinated piperidine with Boc₂O and TEA in THF at RT overnight.

-

-

Alkylation :

-

Stir Boc-protected piperidine with ethyl chloroacetate and K₂CO₃ in NMP at 80°C for 24 hours.

-

-

Purification :

-

Elute with hexane/ethyl acetate (3:1) on silica gel.

-

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-fluoropiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the ethoxy-oxoethyl group or the fluorine atom on the piperidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-fluoropiperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular pathways and biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Piperidine Derivatives

Key Observations :

- Fluorine Substitution: The presence of fluorine at position 4 increases molecular polarity and metabolic stability compared to non-fluorinated analogs (e.g., 271.35 g/mol vs. 301.36 g/mol) .

- Ester vs. Amine Groups : The 2-ethoxy-2-oxoethyl group in the target compound offers hydrolytic lability, enabling further derivatization, whereas Boc-protected amines (e.g., compound 56) provide stability for selective deprotection .

Key Observations :

- Fluorination Strategies : Fluorine introduction often occurs via electrophilic fluorination or displacement reactions, as seen in RAS inhibitor syntheses .

- Boc Protection : A common step for piperidine derivatives, ensuring stability during subsequent reactions .

Physicochemical and Spectral Properties

Table 3: Spectral Data Comparison

Biological Activity

Tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-fluoropiperidine-1-carboxylate (CAS No. 1235842-48-4) is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₄H₂₄FNO₄

- Molecular Weight : 289.34 g/mol

- Structure :

- The compound features a piperidine ring with a tert-butyl ester and a fluorine substituent, which may influence its interaction with biological targets.

Research indicates that compounds similar to this compound may act as inhibitors of specific cellular pathways, particularly those involved in cell cycle regulation and apoptosis. The following mechanisms are proposed based on related compounds:

- Inhibition of the Mitotic Checkpoint :

- Androgen Receptor Degradation :

Antitumor Effects

Several studies have investigated the antitumor effects of compounds structurally related to this compound. These studies highlight:

- Cell Line Studies : In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells.

Case Studies

- In Vivo Tumor Growth Inhibition :

- Mechanistic Studies :

Safety and Toxicity

The safety profile of this compound is still under investigation. Preliminary data suggest that while it exhibits potent biological activity, it also presents certain hazards:

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing Tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-fluoropiperidine-1-carboxylate, and how can competing side reactions be minimized?

- The synthesis typically involves multi-step reactions, including fluorination and esterification. For example, fluorination at the 4-position of the piperidine ring may require selective conditions to avoid over-fluorination or ring-opening side reactions. Evidence from similar piperidine derivatives suggests using tert-butyloxycarbonyl (Boc) protection to stabilize intermediates . Competing reactions, such as ester hydrolysis, can be mitigated by optimizing reaction pH and temperature .

Q. Which purification methods are most effective for isolating this compound?

- Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is widely used for purification due to the compound’s polarity and sensitivity to decomposition . Recrystallization from ethanol or methanol may further enhance purity, as observed in structurally related tert-butyl piperidine carboxylates .

Q. What safety precautions are critical when handling this compound during synthesis?

- Wear fire-retardant clothing, gloves, and eye protection. Ensure adequate ventilation to avoid inhalation of volatile intermediates. Firefighting measures include using CO₂ or dry chemical extinguishers, as water may exacerbate reactions involving organofluorine compounds .

Advanced Research Questions

Q. How can researchers optimize reaction yields for introducing the 2-ethoxy-2-oxoethyl substituent at the 4-position of the piperidine ring?

- Kinetic studies suggest that steric hindrance from the Boc group slows alkylation. Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems (DCM/water) can enhance reaction rates . Monitoring via LC-MS ensures timely quenching to prevent over-alkylation .

Q. What analytical techniques are most reliable for resolving stereochemical ambiguities in derivatives of this compound?

- Chiral HPLC with a polysaccharide-based column effectively separates enantiomers. For diastereomers, ¹H NMR coupling constants (e.g., J values for vicinal fluorines) and NOESY experiments clarify spatial arrangements, as demonstrated in studies of fluorinated piperidines .

Q. How does the 4-fluorine substituent influence the compound’s electronic environment and reactivity?

- The electronegative fluorine atom induces ring puckering and alters electron density at adjacent positions, as shown by DFT calculations on similar fluoropiperidines . This affects nucleophilic substitution rates and hydrogen-bonding interactions in biological assays .

Q. What strategies address discrepancies between computational predictions and experimental NMR data for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.